Ipconazole, (1R,2S,5S)-rel-
Description
BenchChem offers high-quality Ipconazole, (1R,2S,5S)-rel- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ipconazole, (1R,2S,5S)-rel- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
127307-68-0 |
|---|---|
Molecular Formula |
C18H24ClN3O |
Molecular Weight |
333.9 g/mol |
IUPAC Name |
(1R,2S,5S)-2-[(4-chlorophenyl)methyl]-5-propan-2-yl-1-(1,2,4-triazol-1-ylmethyl)cyclopentan-1-ol |
InChI |
InChI=1S/C18H24ClN3O/c1-13(2)17-8-5-15(9-14-3-6-16(19)7-4-14)18(17,23)10-22-12-20-11-21-22/h3-4,6-7,11-13,15,17,23H,5,8-10H2,1-2H3/t15-,17-,18+/m0/s1 |
InChI Key |
QTYCMDBMOLSEAM-RYQLBKOJSA-N |
Isomeric SMILES |
CC(C)[C@@H]1CC[C@H]([C@@]1(CN2C=NC=N2)O)CC3=CC=C(C=C3)Cl |
Canonical SMILES |
CC(C)C1CCC(C1(CN2C=NC=N2)O)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Chemical Synthesis and Stereoisomerism of Ipconazole, 1r,2s,5s Rel
Synthesis Methodologies
The synthesis of ipconazole (B53594) involves a multi-step process. A common approach begins with the formation of a cyclopentanone (B42830) intermediate, specifically 2-(4-chlorobenzyl)-5-isopropylcyclopentanone. google.com This intermediate is then reacted with a sulfur ylide, formed from trimethylsulfoxonium (B8643921) iodide or a similar reagent, and a 1,2,4-triazole (B32235) salt in the presence of a base. google.comgoogle.com
One patented method describes the reaction of 2-(4-chlorobenzyl)-5-(2-propyl)cyclopentanone with 1,2,4-triazole and a sulfonium (B1226848) compound in the presence of a metal oxide and an organic solvent. google.com Another method involves reacting 2-(4-chlorobenzylidene)-5-isopropyl-cyclopentanone with a potassium hydroxide (B78521) solution, followed by further steps to introduce the triazole group. google.com The choice of reagents and reaction conditions can influence the yield and the isomeric purity of the final product.
Stereochemical Characterization and Isomeric Composition
The presence of three chiral centers in the ipconazole molecule gives rise to four possible diastereomeric pairs of enantiomers. The stereochemical configuration of these isomers has been confirmed using techniques such as nuclear Overhauser effect (NOE) spectroscopy and X-ray crystallography. These analyses have shown that the cyclopentanol (B49286) ring typically adopts a chair-like conformation.
Diastereoisomeric Mixtures and Enantiomeric Purity in Commercial Preparations
Commercial ipconazole is typically a mixture of two racemic diastereomers: the cis-cis isomer, (1RS,2SR,5RS)-2-(4-chlorobenzyl)-5-isopropyl-1-(1H-1,2,4-triazol-1-ylmethyl)cyclopentanol, and the cis-trans isomer, (1RS,2SR,5SR)-2-(4-chlorobenzyl)-5-isopropyl-1-(1H-1,2,4-triazol-1-ylmethyl)cyclopentanol. herts.ac.ukchemicalbook.com The ratio of these two diastereomers in technical grade ipconazole is approximately 9:1, with the cis-cis isomer being the predominant form. herts.ac.ukcorteva.co.zaepa.gov It has been noted that both of these isomer pairs exhibit comparable fungicidal activity. chemicalbook.com
Isomer-Specific Synthesis and Isolation Techniques
The synthesis of specific stereoisomers of ipconazole can be achieved through stereoselective synthesis or by separating the isomers from a racemic mixture. Stereoselective synthesis may involve the use of a chiral starting material, such as (1R,2S,5S)-cyclopentanol, or the use of chiral catalysts, like BINAP-Pd complexes, during the alkylation step.
The separation of diastereomers and enantiomers can be accomplished using chromatographic techniques. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a common method for separating enantiomers of azole fungicides. ndl.go.jpresearchgate.net Purification techniques such as flash chromatography on silica (B1680970) gel followed by recrystallization can also be employed to isolate specific isomers.
Influence of Stereoisomerism on Biological Activity and Environmental Behavior
Stereoisomerism plays a crucial role in the biological activity and environmental fate of chiral pesticides like ipconazole. michberk.com Different stereoisomers can exhibit varying levels of fungicidal efficacy and toxicity to non-target organisms. researchgate.netacs.org
The (1R,2S,5S)-rel- configuration of ipconazole is suggested to optimize its interaction with the target fungal enzymes, specifically sterol 14α-demethylase, which is involved in ergosterol (B1671047) biosynthesis. nih.gov The cis-cis isomers have been reported to show higher fungicidal activity against certain pathogens like the rice blast fungus, Magnaporthe oryzae.
The environmental behavior of ipconazole, including its degradation and mobility in soil and water, can also be influenced by its stereochemistry. Studies on other chiral triazole fungicides, such as difenoconazole (B1670550) and propiconazole (B1679638), have demonstrated that different stereoisomers can have different degradation rates in soil and can exhibit stereoselective toxicity to aquatic organisms. researchgate.netacs.orgresearchgate.net For instance, with difenoconazole, the (2R,4R)- and (2R,4S)-isomers were preferentially degraded in soil. researchgate.netacs.org Such stereoselective behavior highlights the importance of assessing the environmental impact of individual isomers. researchgate.net
Table 1: Physicochemical Properties of Ipconazole Isomers
| Property | cis-,cis- Isomer | cis-,trans- Isomer |
| CAS Registry Number | 115850-69-6 corteva.co.zapublications.gc.ca | 115937-89-8 corteva.co.zapublications.gc.ca |
| Molecular Formula | C₁₈H₂₄ClN₃O corteva.co.za | C₁₈H₂₄ClN₃O corteva.co.za |
| Molecular Weight | 333.86 g/mol corteva.co.za | 333.86 g/mol corteva.co.za |
| Water Solubility (20°C) | 6.93 mg/L | Data not available |
| Vapor Pressure | 3.58 × 10⁻⁶ Pa | Data not available |
Mechanisms of Action of Ipconazole in Fungal Pathogens
Target Site Inhibition: Sterol 14α-Demethylase (CYP51)
The primary mode of action for Ipconazole (B53594), a member of the triazole chemical group, is the inhibition of sterol 14α-demethylase, an essential enzyme in the fungal ergosterol (B1671047) biosynthesis pathway. bcpc.orgapvma.gov.auepa.gov This enzyme, also known as CYP51, is a critical component of the cytochrome P450 system in fungi. bcpc.orgmdpi.com
Disruption of Ergosterol Biosynthesis Pathway
Ipconazole's inhibitory action on sterol 14α-demethylase disrupts the conversion of lanosterol (B1674476) to ergosterol, a vital component of fungal cell membranes. patsnap.com Ergosterol plays a crucial role in maintaining the structural integrity and fluidity of these membranes. patsnap.com The inhibition of its synthesis leads to a depletion of ergosterol and an accumulation of toxic sterol precursors. patsnap.comrutgers.edu This disruption of the cell membrane structure and function ultimately inhibits fungal growth and leads to cell death. rutgers.edu
Classification as a Demethylation Inhibitor (DMI) Fungicide
Due to its targeted action on the demethylation step in the ergosterol pathway, Ipconazole is classified as a Demethylation Inhibitor (DMI) fungicide. bcpc.orgrutgers.eduregulations.gov This classification places it in the Fungicide Resistance Action Committee (FRAC) Group 3. regulations.govherts.ac.uk DMI fungicides are known for their specific and potent inhibition of the C14-demethylase enzyme. rutgers.edubayer.com
Systemic and Contact Fungicidal Activity
Ipconazole exhibits both systemic and contact fungicidal activity, which contributes to its effectiveness as a seed treatment. bcpc.orgepa.gov As a contact fungicide, it provides a protective barrier on the seed surface. bcpc.org Its systemic properties allow it to be absorbed by the plant and translocated within the tissues, offering protection to the developing seedling from both seed-borne and soil-borne pathogens. bcpc.orgepa.gov This dual activity ensures comprehensive protection during the critical early stages of plant growth. bcpc.org
Broad-Spectrum Activity Across Fungal Classes
A key characteristic of Ipconazole is its broad-spectrum activity against a wide array of fungal pathogens. bcpc.orgepa.gov This efficacy extends across several major fungal classes, making it a versatile tool in disease management.
Activity against Zygomycetes, Ascomycetes, Basidiomycetes, and Deuteromycetes
Research and field observations have demonstrated that Ipconazole is effective in controlling fungi belonging to the classes Zygomycetes, Ascomycetes, Basidiomycetes, and Deuteromycetes. bcpc.orgepa.govherts.ac.uk However, it is important to note that Ipconazole is not active against Oomycetes, such as Pythium or Phytophthora species. epa.govepa.gov
Susceptibility Profiles of Specific Fungal Pathogens (e.g., Fusarium spp., Rhizoctonia solani)
Ipconazole has shown notable efficacy against economically important fungal pathogens like Fusarium species and Rhizoctonia solani. epa.govepa.gov
Fusarium spp.: Studies have indicated that Ipconazole is active against various Fusarium species, which are responsible for diseases such as seedling blights and root rots. bcpc.orgepa.gov However, the susceptibility of Fusarium to azole fungicides can be species-dependent, with some species exhibiting intrinsic resistance. nih.govmdpi.com For instance, Fusarium solani often shows higher resistance to azoles compared to other species like Fusarium oxysporum and Fusarium verticillioides. nih.govscispace.com
Rhizoctonia solani: This soil-borne pathogen, which causes damping-off and root rot in numerous crops, is also susceptible to Ipconazole. epa.govepa.gov The sensitivity of R. solani isolates to DMI fungicides can vary, but studies have shown that fungicides in this class can effectively inhibit its mycelial growth. nih.govresearchgate.net
Interactive Data Table: Susceptibility of Fungal Pathogens to Ipconazole
| Fungal Class | Representative Pathogens | Susceptibility to Ipconazole |
| Zygomycetes | Mucor, Rhizopus | Susceptible epa.gov |
| Ascomycetes | Fusarium spp., Aspergillus spp., Penicillium spp. | Generally Susceptible epa.govregulations.gov |
| Basidiomycetes | Ustilago spp. (smuts), Tilletia caries (bunt) | Susceptible bcpc.orgregulations.gov |
| Deuteromycetes | Rhizoctonia solani | Susceptible epa.gov |
| Oomycetes | Pythium spp., Phytophthora spp. | Not Susceptible epa.govepa.gov |
Fungicide Resistance Development and Management Strategies for Ipconazole
Molecular Mechanisms of Resistance in Fungal Populations
Fungal populations can develop resistance to ipconazole (B53594) through several molecular mechanisms. These adaptations allow the fungi to survive and proliferate despite the presence of the fungicide. The primary mechanisms include alterations of the fungicide's target site, reduced uptake or active removal of the fungicide from the fungal cell, and enzymatic breakdown of the ipconazole molecule. okstate.edupesticidestewardship.org
Target Site Alterations, including CYP51 Gene Mutations
The most common mechanism of resistance to triazole fungicides like ipconazole involves modifications to the target enzyme, lanosterol (B1674476) 14α-demethylase, which is encoded by the CYP51 gene. nih.govsemanticscholar.org This enzyme is essential for the production of ergosterol (B1671047). mdpi.com Mutations in the CYP51 gene can alter the structure of the enzyme's active site, reducing its binding affinity for ipconazole. pesticidestewardship.orgbiorxiv.org This allows the fungus to continue producing ergosterol even in the presence of the fungicide.
For instance, in the wheat pathogen Fusarium pseudograminearum, a specific point mutation, G464S, in the FpCYP51B protein has been shown to confer resistance to ipconazole. nih.gov Additionally, the overexpression of the CYP51 genes (FpCYP51A, FpCYP51B, and FpCYP51C) has been observed in ipconazole-resistant mutants. nih.gov In other fungi, such as Aspergillus fumigatus, various mutations in the cyp51A gene, including G54, M220, and others, are known to cause resistance to azole fungicides. frontiersin.orgnih.gov While not specific to ipconazole in all cases, these findings highlight the critical role of CYP51 gene alterations in azole resistance. nih.govscienceopen.com
Table 1: Examples of CYP51 Gene Mutations Conferring Azole Resistance
| Fungal Species | Gene | Mutation | Reference |
|---|---|---|---|
| Fusarium pseudograminearum | FpCYP51B | G464S | nih.gov |
| Aspergillus fumigatus | cyp51A | M220K, M220I, M220R | frontiersin.org |
| Aspergillus fumigatus | cyp51A | G54E, G54W | frontiersin.org |
| Aspergillus fumigatus | cyp51A | N248K/V436A | frontiersin.org |
| Aspergillus fumigatus | cyp51A | Y433N | frontiersin.org |
Mechanisms of Reduced Fungicide Uptake and Active Efflux
Fungi can also develop resistance by limiting the intracellular concentration of the fungicide. pesticidestewardship.org This can be achieved through reduced uptake of ipconazole across the fungal cell membrane or by actively pumping the fungicide out of the cell. okstate.edupesticidestewardship.org The latter mechanism is often mediated by efflux pumps, which are transport proteins embedded in the cell membrane. mdpi.com
Two major families of efflux pumps are implicated in fungicide resistance: the ATP-binding cassette (ABC) transporters and the Major Facilitator Superfamily (MFS) transporters. mdpi.com Overexpression of the genes encoding these transporters can lead to the rapid removal of ipconazole from the fungal cell, preventing it from reaching its target site. nih.gov For example, in Botrytis cinerea, the overexpression of an MFS transporter gene, Bcmfs1, has been linked to decreased sensitivity to various fungicides, including azoles. nih.gov
Fungal Detoxification and Breakdown Mechanisms
Another mechanism of resistance involves the enzymatic detoxification of ipconazole by the fungus. okstate.edupesticidestewardship.org The fungus may produce enzymes that metabolize the fungicide into less toxic compounds, effectively inactivating it. pesticidestewardship.org Research has shown that various soil microorganisms, including bacteria, actinomycetes, and fungi, are capable of degrading ipconazole. researchgate.net In particular, strains of actinomycetes have been shown to decompose over 90% of ipconazole in laboratory settings. researchgate.net This suggests that some fungal pathogens may possess similar enzymatic pathways for breaking down the fungicide.
Risk Assessment for Resistance Development in Agricultural Systems
The risk of ipconazole resistance developing in agricultural settings is considered to be medium. regulations.gov Several factors contribute to this risk, including the specific biology of the target pathogen, the intensity of fungicide use, and the cropping system. okstate.edu Continuous and widespread use of a single-site fungicide like ipconazole creates strong selection pressure, favoring the survival and proliferation of resistant individuals within the fungal population. mdpi.comipmimpact.com
Studies on Fusarium pseudograminearum have indicated a low to moderate risk of resistance development to ipconazole. nih.gov In a study of 101 isolates, the average EC₅₀ value (the concentration of a fungicide that inhibits 50% of fungal growth) was 0.1072 μg/mL. nih.gov While laboratory-induced resistant mutants were obtained, most showed reduced fitness compared to the parent isolates, which could slow the spread of resistance in the field. nih.gov Cross-resistance has been observed between ipconazole and other demethylation inhibitor (DMI) fungicides like mefentrifluconazole (B3027861) and tebuconazole (B1682727). nih.gov However, no cross-resistance was found with fungicides from different chemical groups, such as pydiflumetofen, carbendazim, fludioxonil, or phenamacril (B1673093). nih.gov This information is crucial for designing effective resistance management strategies.
The U.S. Environmental Protection Agency (EPA) has acknowledged the medium risk of resistance and has mandated resistance management measures on product labels. regulations.gov
Strategies for Resistance Mitigation
To delay the development of fungicide resistance, it is essential to implement integrated pest management (IPM) strategies that reduce the reliance on a single fungicide. ipmimpact.com Key strategies for mitigating ipconazole resistance include using it in mixtures with fungicides that have different modes of action.
Efficacy of Fungicide Mixture Applications (e.g., with Phenamacril)
The use of fungicide mixtures is a primary strategy to combat resistance. frontiersin.org Combining ipconazole with a fungicide from a different chemical class and with a different mode of action can be highly effective. This approach makes it more difficult for a fungal pathogen to develop resistance to both active ingredients simultaneously.
A notable example is the combination of ipconazole with phenamacril. Phenamacril is a newer fungicide that specifically targets myosin I in Fusarium species, inhibiting its ATPase activity. mdpi.comfrontiersin.org This mode of action is distinct from that of ipconazole.
Studies on Fusarium fujikuroi, the causal agent of rice bakanae disease, have demonstrated the effectiveness of this mixture. In vitro tests showed that a 2:1 mixture of phenamacril and ipconazole had a synergistic effect, meaning the combined inhibitory effect on mycelial growth was greater than the sum of their individual effects. apsnet.orgapsnet.org In greenhouse experiments, this 2:1 mixture provided 100% control of the disease on two different rice cultivars. apsnet.orgapsnet.org The use of this mixture is expected to reduce the selection pressure for resistance to either fungicide alone. apsnet.orgapsnet.orgresearchgate.net
Similarly, research on Fusarium graminearum showed that a 1:1 mixture of phenamacril and tebuconazole (another DMI fungicide) exhibited the highest synergistic effect. cabidigitallibrary.org This suggests that combining ipconazole with phenamacril could also be an effective strategy against this important wheat pathogen.
**Table 2: In Vitro Efficacy of Ipconazole and Phenamacril Against *Fusarium fujikuroi***
| Fungicide/Mixture | Average EC₅₀ (μg/mL) for Mycelial Growth | Interaction | Reference |
|---|---|---|---|
| Ipconazole | 0.0472 | - | apsnet.orgapsnet.org |
| Phenamacril | 0.1544 | - | apsnet.orgapsnet.org |
| Phenamacril + Ipconazole (2:1) | Not specified, but showed synergistic effect | Synergistic | apsnet.orgapsnet.org |
Monitoring Pathogen Sensitivity and Baseline Sensitivity Establishment
A critical component of any effective fungicide resistance management strategy is the diligent monitoring of pathogen sensitivity to the active ingredient. For Ipconazole, this involves systematically assessing the susceptibility of target fungal populations over time to detect any shifts towards reduced sensitivity, which could indicate the early stages of resistance development. Central to this monitoring is the establishment of baseline sensitivity data for key pathogens before the widespread use of the fungicide.
Baseline sensitivity is a quantitative measure of the innate susceptibility of a fungal population to a fungicide. It is determined by collecting a diverse range of pathogen isolates from various geographic locations where the fungicide has not yet been used, or where its use has been minimal. These isolates are then subjected to in vitro laboratory assays to determine the effective concentration required to inhibit their growth by 50% (EC50). This EC50 value serves as a benchmark or a "fingerprint" of a fully susceptible pathogen population.
By establishing this baseline, researchers and agronomists have a reference point against which future pathogen isolates can be compared. If isolates collected from fields after several seasons of Ipconazole use exhibit significantly higher EC50 values than the established baseline, it signals a shift in the population's sensitivity and the potential selection of resistant individuals.
Research has been conducted to establish such reference EC50 values for Ipconazole against economically important pathogens. For instance, a 2023 study assessed the in vitro sensitivity of Fusarium species affecting lentils. apsnet.org The findings from this research provide crucial baseline data for monitoring resistance in these pathogens. apsnet.org Another study investigated the sensitivities of 101 Fusarium pseudograminearum isolates, the causal agent of crown rot in cereals, to Ipconazole and determined a mean baseline EC50 value. nih.gov
The data generated from these baseline studies are fundamental for resistance monitoring programs. Regular sampling and testing of pathogen populations from areas with high Ipconazole usage can provide an early warning of resistance, allowing for timely adjustments to disease management strategies to prevent control failures. apsnet.org
Interactive Table 1: Baseline Sensitivity of Select Fusarium Species to Ipconazole
| Fungal Pathogen | Number of Isolates | Mean EC50 (mg/L or µg/mL) | Reference |
| Fusarium oxysporum f. sp. lentis | 30 | 0.78 | apsnet.org |
| Fusarium acuminatum | 30 | 1.49 | apsnet.org |
| Fusarium pseudograminearum | 101 | 0.1072 | nih.gov |
Note: EC50 values represent the effective concentration of Ipconazole required to inhibit 50% of fungal mycelial growth in vitro. Higher values may indicate lower sensitivity.
Integration within Broader Disease Management Programs
To ensure the long-term efficacy of Ipconazole and manage the medium risk of resistance development associated with its mode of action, it is essential that its use is not standalone. regulations.gov Instead, it must be integrated into a comprehensive Integrated Disease Management (IDM) program. epa.gov An IDM approach combines multiple tactics—cultural, biological, and chemical—to manage diseases in a way that is economically viable and environmentally sound.
As a seed treatment, Ipconazole forms the first line of defense against a range of seed- and soil-borne fungi. bcpc.org However, its effectiveness is enhanced and its useful lifespan extended when combined with other non-chemical control measures. Key components of an IDM program that complement the use of Ipconazole include:
Crop Rotation: Rotating to non-host crops helps to reduce the build-up of specific pathogen populations in the soil, decreasing the initial disease pressure for the subsequent crop. epa.govsdstate.edu
Cultural Practices: Management of crop residue and volunteer plants can reduce the survival and carryover of pathogens from one season to the next. sdstate.edu Additionally, practices that promote vigorous seedling growth can help plants overcome early-season infections.
Scouting and Monitoring: Regular field scouting helps to identify disease presence and severity, ensuring that any subsequent foliar fungicide applications are made only when necessary. epa.gov
A primary chemical strategy for managing resistance is to use Ipconazole in combination with fungicides that have different modes of action. regulations.gov Since Ipconazole is a Group 3 fungicide, it does not control pathogens from the Oomycetes class, such as Pythium or Phytophthora species. epa.govbcpc.org Therefore, it is frequently co-formulated or recommended for use in a tank mixture with fungicides like mefenoxam or metalaxyl, which are effective against these water molds. epa.govbcpc.orgepa.gov This not only broadens the spectrum of disease control but also helps to delay resistance development by targeting the pathogens in multiple ways. regulations.gov
Ipconazole is also available in pre-mix formulations with other fungicides and insecticides to provide comprehensive early-season protection. regulations.gov This integrated approach ensures that multiple pests and pathogens are targeted simultaneously, simplifying application for the grower while adhering to sound resistance management principles. regulations.govcorteva.com
Table 2: Examples of Ipconazole in Integrated Management Combination Products
| Product Partner(s) | Partner FRAC Group(s) | Target Pathogen Class Broadened | Reference |
| Metalaxyl / Mefenoxam | 4 | Oomycetes (Pythium, Phytophthora) | regulations.govepa.govepa.gov |
| Carboxin | 7 | Basidiomycetes | regulations.gov |
| Imazalil | 3 | Ascomycetes | bcpc.org |
| Clothianidin | 4A (Insecticide) | Sucking/Chewing Insects | regulations.gov |
| Imidacloprid | 4A (Insecticide) | Sucking/Chewing Insects | regulations.gov |
Environmental Fate and Degradation of Ipconazole
Persistence and Dissipation in Environmental Compartments
Ipconazole (B53594) is a persistent compound in both terrestrial and aquatic environments, with its dissipation rate being highly dependent on environmental conditions. regulations.gov
Soil Persistence and Degradation Rates under Aerobic and Anaerobic Conditions
Ipconazole demonstrates significant stability in soil, with degradation occurring slowly under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions. Laboratory studies have reported aerobic soil metabolism half-lives (DT50) ranging from 170 to as high as 1,960 days, classifying it as highly persistent. regulations.gov Under anaerobic conditions, degradation is even slower, with a calculated DT50 of 779 days.
Field studies show variability depending on climate and soil conditions, with normalized DT50 values ranging from 35 to 67 days in some European trials, while another study in Spain showed a much longer half-life of 757 days.
| Condition | Degradation Half-Life (DT50) in Days | Source |
|---|---|---|
| Aerobic (Lab) | 170 - 1,960 | regulations.gov |
| Anaerobic (Lab) | 779 | |
| Aerobic (Field) | 35 - 757 |
Dynamics and Distribution in Water-Sediment Systems
In aquatic environments, ipconazole also shows a tendency to persist. Studies on aerobic aquatic metabolism in water-sediment systems reported half-lives of 245 and 507 days. regulations.gov Due to its chemical properties, particularly its high affinity for soil and organic matter, ipconazole that enters waterways is expected to partition from the water column and accumulate in the sediment. epa.govmdpi.com The compound is not considered to be readily biodegradable in water.
Mobility in Soil and Potential for Leaching
Ipconazole exhibits low mobility in soil, which significantly limits its potential for leaching into groundwater. herts.ac.uk This is due to its strong adsorption to soil particles, a characteristic measured by the soil organic carbon-water partitioning coefficient (Koc). orst.eduucanr.edu Studies have reported high Koc values for ipconazole, ranging from 2,461 to 5,696 mL/g. Such high values indicate that the compound binds tightly to soil, and an aged soil column leaching study confirmed that the chemical is not mobile. Consequently, its potential for leaching is considered low. herts.ac.uk
| Parameter | Value | Interpretation | Source |
|---|---|---|---|
| Soil Adsorption Coefficient (Koc) | 2,461 - 5,696 mL/g | High Adsorption / Low Mobility | |
| GUS Leaching Potential Index | 1.30 | Low Leachability | herts.ac.uk |
Photodegradation Pathways and Photostability
Photodegradation, or the breakdown of a chemical by light, can be a notable degradation pathway for ipconazole, particularly in water. researchgate.net In aqueous solutions, ipconazole degrades upon irradiation, with one study calculating a half-life of 32.1 days at pH 5. Another report gives a photolysis half-life of 64 days in water. regulations.gov
| Medium | Half-Life (DT50) in Days | Conditions | Source |
|---|---|---|---|
| Water | 32.1 | pH 5 | |
| Water | 64 | Not Specified | regulations.gov |
| Soil | 241 | Summer Sunlight, 40°N Latitude |
Microbial Degradation and Biotransformation
Microbial activity is a key contributor to the breakdown of ipconazole in the environment. researchgate.net Various microorganisms have demonstrated the ability to degrade this fungicide. researchgate.netnih.gov
Identification of Microbial Degraders (e.g., Bacterial, Actinomycetous, and Fungal Strains)
Research has successfully isolated ipconazole-degrading microorganisms from paddy soil. researchgate.net Among the microbes tested, one bacterial strain, seven fungal strains, and twelve actinomycetous strains showed ipconazole-degrading activity. researchgate.net
Actinomycetes, in particular, were found to be highly effective. researchgate.netmdpi.com Eight of the isolated actinomycete strains were capable of decomposing more than 90% of the applied ipconazole within 28 days. researchgate.net Two highly active strains were identified as Kitasatospora sp. (strain A1) and Streptomyces sp. (strain D16). researchgate.net Strain A1 degraded over 80% of the ipconazole in just 3 days, while strain D16 degraded over 99% in 6 days. researchgate.net The primary metabolic reaction appears to be oxidation, and 1,2,4-Triazole (B32235) has been identified as a water-soluble metabolite from this microbial degradation process. researchgate.net
| Microbial Group | Identified Genera/Strains | Degradation Activity Notes | Source |
|---|---|---|---|
| Bacteria | 1 unidentified strain | Showed degrading activity. | researchgate.net |
| Fungi | 7 unidentified strains | Showed degrading activity. | researchgate.net |
| Actinomycetes | 12 unidentified strains | 8 of 12 strains decomposed >90% of ipconazole in 28 days. | researchgate.net |
| Kitasatospora sp. (Strain A1) | Degraded >80% of ipconazole in 3 days. | researchgate.net | |
| Streptomyces sp. (Strain D16) | Degraded >99% of ipconazole in 6 days. | researchgate.net |
Proposed Metabolic Pathways and Metabolite Identification in Environmental Matrices
The environmental degradation of Ipconazole, a triazole fungicide, involves several metabolic pathways primarily driven by microbial activity in soil and aquatic systems. researchgate.net The structural transformations of the parent molecule lead to the formation of various metabolites, some of which can be more persistent or mobile than the original compound.
Key Metabolic Reactions:
The primary metabolic reactions involved in the degradation of Ipconazole are oxidation and cleavage of the molecule. researchgate.netenvigo.com
Oxidation: Microbial enzymes play a crucial role in oxidizing different parts of the Ipconazole molecule. researchgate.net This can occur at the isopropyl group, the benzylmethylene carbon, the methyl portion of the isopropyl group, or the methylene portion of the cyclopentane ring. researchgate.net Hydroxylation, a specific type of oxidation, is a common initial step in the metabolism of Ipconazole. envigo.com
Cleavage: A significant degradation pathway involves the cleavage of the bond between the benzylmethylene group and the triazole ring. This cleavage results in the formation of 1,2,4-triazole and other related metabolites. envigo.comacs.org
Metabolites in Environmental Matrices:
Studies have identified several metabolites of Ipconazole in various environmental compartments, including soil and water.
Triazole-Related Metabolites: A major group of metabolites arises from the cleavage of the triazole ring from the parent molecule. These include:
1,2,4-Triazole: This is a common and often persistent metabolite detected in laboratory and field studies. researchgate.netacs.org
Triazolylalanine: Formed through the conjugation of the triazole ring with L-serine. envigo.com
Triazole Pyruvate: Results from the oxidative deamination of triazolylalanine. envigo.com
Triazole Acetic Acid: Formed by the oxidative decarboxylation of triazole pyruvate. envigo.com
Hydroxylated and Conjugated Metabolites: In plant systems, which can be considered an environmental matrix, Ipconazole is metabolized into hydroxylated and conjugated forms. envigo.com These include:
Ipconazole-O-glycoside envigo.com
Hydroxy-ipconazole glutamylcysteine envigo.com
The table below summarizes the major metabolites of Ipconazole identified in environmental matrices.
Table 1: Major Metabolites of Ipconazole in Environmental Matrices
| Metabolite Name | Parent Moiety | Formation Pathway | Environmental Matrix |
|---|---|---|---|
| 1,2,4-Triazole | Triazole | Cleavage of the parent molecule | Soil, Water |
| Triazolylalanine | Triazole | Conjugation with L-serine | Plants |
| Triazole Pyruvate | Triazole | Oxidative deamination | Plants |
| Triazole Acetic Acid | Triazole | Oxidative decarboxylation | Plants |
| Ipconazole-O-glycoside | Ipconazole | Conjugation | Plants |
| Hydroxy-ipconazole glutamylcysteine | Ipconazole | Hydroxylation and conjugation | Plants |
It is important to note that the specific metabolites and their concentrations can vary depending on the environmental conditions, microbial populations present, and the specific matrix being studied.
Influence of Environmental Factors on Microbial Degradation Kinetics
The rate at which Ipconazole is degraded by microbial communities in the environment is significantly influenced by a range of abiotic and biotic factors. mdpi.comnih.gov These factors can affect the growth, metabolic activity, and diversity of the microorganisms responsible for the breakdown of the fungicide.
Key Environmental Factors:
Temperature: Temperature has a direct impact on microbial metabolic rates. ijpab.com Generally, an increase in temperature, up to an optimal point, will increase the rate of microbial degradation of pesticides. ijpab.com Conversely, lower temperatures can significantly slow down the degradation process.
pH: The pH of the soil or water can influence both the availability of the pesticide to microorganisms and the activity of microbial enzymes. frontiersin.org Different microbial species have different optimal pH ranges for growth and enzymatic function.
Moisture Content: In soil environments, water availability is crucial for microbial activity. frontiersin.org Adequate soil moisture facilitates the diffusion of Ipconazole to microbial cells and supports microbial growth and metabolism. frontiersin.org However, excessively saturated or anaerobic conditions can alter the microbial community and favor different degradation pathways.
Organic Matter Content: Soil organic matter can influence the bioavailability of Ipconazole. frontiersin.org While organic matter can serve as a source of nutrients for microbial growth, it can also adsorb pesticides, potentially reducing their availability for degradation. frontiersin.org
Oxygen Availability: The presence or absence of oxygen determines whether aerobic or anaerobic degradation pathways will dominate. Aerobic degradation is often faster and more complete for many pesticides. Studies on other fungicides have shown that elimination rates are higher in oxic sediments compared to anoxic sediments. nih.gov
Nutrient Availability: The presence of essential nutrients such as nitrogen and phosphorus is vital for microbial growth and the synthesis of enzymes required for pesticide degradation. ijpab.com
Microbial Community Composition: The diversity and abundance of microbial species capable of degrading Ipconazole are fundamental to its breakdown. nih.gov The presence of specific genera, such as Kitasatospora and Streptomyces, has been linked to the degradation of Ipconazole. researchgate.net
The table below summarizes the influence of key environmental factors on the microbial degradation kinetics of Ipconazole.
Table 2: Influence of Environmental Factors on Ipconazole Degradation Kinetics
| Environmental Factor | Influence on Degradation Rate | Optimal Conditions for Degradation |
|---|---|---|
| Temperature | Increases with temperature up to an optimum | Mesophilic temperatures (site-specific) |
| pH | Affects microbial enzyme activity and pesticide availability | Circum-neutral pH (site-specific) |
| Moisture Content | Essential for microbial activity and substrate diffusion | Adequate moisture, but not waterlogged |
| Organic Matter | Can increase microbial populations but may reduce bioavailability | Moderate levels |
| Oxygen Availability | Aerobic degradation is generally faster | Oxic conditions |
| Nutrient Availability | Essential for microbial growth and enzyme production | Sufficient nitrogen, phosphorus, and other essential nutrients |
| Microbial Community | Presence of specific degraders is crucial | High diversity and abundance of adapted microorganisms |
Understanding the interplay of these factors is crucial for predicting the persistence and fate of Ipconazole in different environmental settings. The kinetics of degradation are often complex and can shift from first-order kinetics at low concentrations to more complex models at higher, environmentally relevant concentrations. frontiersin.org
Ecological Interactions and Environmental Impact of Ipconazole
Impact on Non-Target Microorganisms and Microbiome Dynamics
Fungicides, by design, interact with microbial life. While targeting pathogens, these compounds can also influence the vast communities of non-target microorganisms that are integral to ecosystem health, from the soil rhizosphere to the gut of various organisms.
Effects on Rhizosphere Microbial Community Structure and Diversity
The rhizosphere, the soil region immediately surrounding plant roots, teems with microbial life that plays a crucial role in nutrient cycling and plant health. The introduction of fungicides like Ipconazole (B53594) can alter this delicate balance.
Research has shown that soil microorganisms are capable of degrading Ipconazole. researchgate.netscispace.com A study investigating microbes from paddy soil identified several strains of actinomycetes and fungi with the ability to break down the compound. researchgate.net Notably, two actinomycete strains, identified as Kitasatospora sp. and Streptomyces sp., were particularly effective, degrading over 90% of the applied Ipconazole in laboratory settings. researchgate.net This demonstrates a direct interaction between Ipconazole and specific members of the soil microbial community, which utilize the fungicide as a substrate. The degradation process involves metabolic reactions like oxidation and results in metabolites such as 1,2,4-Triazole (B32235). researchgate.net
Influence on Gut Microbiome Composition in Model Organisms
The gut microbiome is essential for the health of host organisms, playing roles in digestion, immunity, and detoxification. beyondpesticides.orgnih.gov Environmental chemicals, including pesticides, can disrupt this internal ecosystem. beyondpesticides.org
Exposure to pesticides can lead to a state of dysbiosis, an imbalance in the gut microbial community, which can affect the production of crucial metabolites like short-chain fatty acids and potentially alter host health. nih.gov Given that Ipconazole is a systemic fungicide, its potential to be ingested by non-target organisms and subsequently interact with their gut microbiota is a plausible area of concern that highlights a need for further investigation.
Interaction with Non-Target Terrestrial Organisms
The impact of Ipconazole extends beyond the microbial world to larger terrestrial organisms that may be exposed through various environmental pathways. Regulatory assessments have identified potential risks for several groups of non-target animals.
Evaluations have pointed to a high risk to non-target terrestrial vertebrates and a specific long-term risk to small granivorous birds. pan-europe.infoagrinfo.eu This is a significant concern, as birds may be exposed to Ipconazole through the consumption of treated seeds. The European Commission cited unacceptable effects on non-target species, including birds, as a reason for the withdrawal of the substance's approval. agrinfo.eu
Conversely, for other terrestrial invertebrates, the risk has been assessed as low. This includes a low risk to bees and earthworms based on available data. epa.gov The U.S. Environmental Protection Agency (EPA) also concluded that based on its use as a seed treatment, potential ecological risks are very low with no exceedances of levels of concern for any terrestrial animals. epa.govregulations.gov However, it is important to note that fungicides can have sublethal effects on organisms like earthworms, affecting growth and reproduction, which may not be captured in standard acute toxicity tests. nih.gov
| Organism Group | Assessed Risk Level | Source |
|---|---|---|
| Non-Target Terrestrial Vertebrates | High Risk | pan-europe.info |
| Small Granivorous Birds | High Long-Term Risk | pan-europe.infoagrinfo.eu |
| Bees | Low Risk / Generally Non-Toxic | epa.gov |
| Earthworms | Low Risk | nih.gov |
Effects on Aquatic Organisms and Aquatic Ecosystems
Due to runoff from agricultural fields, aquatic ecosystems are potential sinks for pesticides like Ipconazole. nih.gov Consequently, the effects on aquatic organisms are a critical component of its environmental impact assessment.
Ipconazole is classified as very toxic to aquatic life, with the potential for both acute and long-lasting effects. pan-europe.info Studies have shown that waste containing Ipconazole can enter rivers and groundwater, posing a potential toxicity risk to aquatic organisms. nih.gov Research using zebrafish (Danio rerio) as a model organism revealed that Ipconazole can induce neurodevelopmental toxicity, reduce locomotive activity, and dysregulate mitochondrial homeostasis even at low concentrations. nih.gov
Data from the U.S. EPA provides specific toxicity values for various aquatic species. The compound is moderately toxic to both freshwater and marine fish on an acute basis. However, its toxicity is significantly higher for invertebrates, particularly those in estuarine and marine environments.
| Organism Category | Test Type | Toxicity Value (µg a.i./L) | Toxicity Classification | Source |
|---|---|---|---|---|
| Freshwater Fish | Acute (LC50) | 1,530 | Moderately Toxic | corteva.co.za |
| Estuarine/Marine Fish | Acute (LC50) | >1,030 | Moderately Toxic | corteva.co.za |
| Freshwater Invertebrates | Acute (EC50) | 1,700 | Moderately Toxic | corteva.co.za |
| Estuarine/Marine Invertebrates | Acute (EC50) | 220 | Highly Toxic | corteva.co.za |
Analytical Methodologies for Ipconazole Quantification and Detection
Extraction and Sample Preparation Techniques for Various Matrices
Effective sample preparation is a critical step to isolate Ipconazole (B53594) from complex matrices, remove interfering substances, and concentrate the analyte for subsequent analysis. The choice of technique depends on the physicochemical properties of the matrix.
Solid Phase Extraction (SPE) is a widely used technique for the purification and concentration of analytes from liquid samples. For Ipconazole analysis in aqueous media like saltwater, C18 SPE cartridges are effective. epa.govresearch-nexus.net The general procedure involves conditioning the cartridge, loading the sample, washing away interferences, and eluting the target analyte with an organic solvent.
A validated method for analyzing Ipconazole in saltwater involves using C18 SPE cartridges for extraction. epa.gov In this process, a 20-mL water sample is passed through the cartridge. epa.gov The analyte is then eluted with acetonitrile. epa.gov The eluate is concentrated under a nitrogen stream and reconstituted in methanol before analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). epa.gov This method has proven to be accurate and precise, with a limit of quantitation (LOQ) of 0.0500 µg/L for Ipconazole in saltwater. epa.gov
Table 1: Example of an SPE Protocol for Ipconazole in Water
| Step | Procedure |
|---|---|
| Cartridge | C18 Solid Phase Extraction Cartridge epa.gov |
| Conditioning | 5 mL of acetonitrile followed by 5 mL of HPLC water epa.gov |
| Sample Loading | 20 mL of water sample loaded by gravity epa.gov |
| Washing | Cartridges are washed with HPLC water and dried under vacuum epa.gov |
| Elution | 8 mL of acetonitrile is used to elute Ipconazole epa.gov |
| Post-Elution | The eluate is evaporated to near dryness and reconstituted in 1 mL of methanol, then diluted with HPLC water epa.gov |
The QuEChERS method is a streamlined approach for extracting pesticide residues from a variety of matrices, particularly solids like soil and agricultural products. researchgate.netresearchgate.netmdpi.com Modified QuEChERS methods have been developed for the analysis of Ipconazole in complex environments such as paddy fields. researchgate.net
A typical modified QuEChERS procedure involves an initial extraction with an organic solvent like acetonitrile, often containing a small percentage of acid (e.g., 1.0% acetic acid-acetonitrile), followed by a partitioning step. researchgate.net This is achieved by adding salts such as magnesium sulfate and sodium chloride, which helps to separate the aqueous and organic layers and drive the analyte into the organic phase. nih.gov A subsequent dispersive solid-phase extraction (d-SPE) step is performed for cleanup, where a small amount of sorbent (like C18) is added to the extract to remove interfering matrix components. nih.gov This approach has been successfully coupled with UPLC-MS/MS for the determination of Ipconazole residues in water, soil, and rice samples. researchgate.net
Sonication, or ultrasonic-assisted extraction (UAE), is a technique that uses acoustic energy to enhance the extraction of analytes from solid matrices. mdpi.comresearchgate.net The high-frequency sound waves create cavitation bubbles in the solvent; the collapse of these bubbles near the sample surface disrupts cell walls and facilitates the transfer of the target compound into the solvent. mdpi.comnih.gov This method can increase extraction efficiency and reduce extraction time and solvent consumption. researchgate.net
For solid samples like soil or plant tissues, sonication can be integrated into the extraction workflow. For instance, after an initial solvent extraction, ultrasonication can be used to ensure the complete dissolution of the extracted residue before further processing or analysis. epa.gov In a method for analyzing Ipconazole, ultrasonication was used with vortex mixing to aid the reconstitution of the dried eluate in methanol, ensuring the complete transfer of the analyte into the solution for injection into the HPLC system. epa.gov Ultrasonic-assisted matrix solid-phase dispersion (UA-MSPD) is another advanced technique that combines the principles of MSPD with sonication to improve the extraction of pesticides from fruits. researchgate.net
Chromatographic Separation Techniques
Chromatography is the cornerstone of instrumental analysis for separating Ipconazole from other compounds in the prepared extract. Liquid chromatography is the most common approach, offering high resolution and compatibility with mass spectrometry detectors.
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the quantification of triazole fungicides, including Ipconazole. epa.govnih.gov The separation is typically achieved on a reverse-phase column, such as a C18 column. sielc.com
For the analysis of Ipconazole, HPLC systems are often coupled with tandem mass spectrometry (LC-MS/MS), which provides high selectivity and sensitivity. epa.govepa.gov A validated method for Ipconazole in saltwater and soil/sediment utilizes LC-MS/MS for detection. epa.govepa.gov The mobile phase in such methods often consists of a mixture of acetonitrile and water, sometimes with additives like formic acid to improve ionization and peak shape. sielc.comepa.gov
Table 2: Example of HPLC Conditions for Ipconazole Analysis
| Parameter | Condition |
|---|---|
| Instrument | Liquid Chromatography system with tandem mass spectrometry (LC-MS/MS) epa.gov |
| Column | Newcrom R1 (Reverse-Phase) sielc.com |
| Mobile Phase | Acetonitrile, water, and phosphoric acid (or formic acid for MS compatibility) sielc.com |
| Detection | Tandem Mass Spectrometry (MS/MS) epa.govepa.gov |
| Application | Quantification in water, soil, and sediment epa.govepa.gov |
Ultra-Performance Liquid Chromatography (UPLC) is an advancement of HPLC that utilizes columns packed with sub-2 µm particles. nih.govresearchgate.net This results in significantly faster analysis times, higher resolution, and increased sensitivity compared to traditional HPLC. researchgate.netresearchgate.net UPLC systems are designed to operate at higher pressures to accommodate the smaller particle size. researchgate.net
UPLC, often coupled with mass spectrometry (UPLC-MS/MS), is highly effective for the rapid analysis of triazole antifungals. nih.gov A modified QuEChERS method combined with UPLC-Q-TOF-MS/MS has been developed for the analysis of Ipconazole residues in paddy field environments. researchgate.net The enhanced speed of UPLC is a significant advantage, with total analytical run times often being reduced to just a few minutes, making it suitable for high-throughput screening. nih.govnih.gov
Table 3: Comparison of HPLC and UPLC
| Feature | HPLC | UPLC |
|---|---|---|
| Particle Size | 3-5 µm | < 2 µm researchgate.net |
| Operating Pressure | Lower | Higher (up to 100 MPa) researchgate.net |
| Analysis Time | Longer | Shorter (up to 9x faster than 5 µm HPLC) researchgate.net |
| Resolution | Good | Higher researchgate.net |
| Sensitivity | Good | Higher researchgate.net |
| Solvent Consumption | Higher | Lower researchgate.net |
Mass Spectrometry Detection and Quantification
Mass spectrometry stands as the definitive technique for the trace-level detection and quantification of Ipconazole in various matrices. Its high selectivity and sensitivity enable the accurate measurement of the active ingredient and its isomers.
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS)
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely utilized and validated method for the determination of Ipconazole residues, particularly in aqueous samples. This technique offers robust and sensitive analysis, crucial for environmental monitoring.
The methodology typically involves sample extraction using solid-phase extraction (SPE) to isolate and concentrate the analyte from the sample matrix. Subsequent analysis is performed by an HPLC system coupled to a tandem mass spectrometer. The quantification of Ipconazole is based on the analysis of its two diastereomers: ipconazole cc and ipconazole ct.
For the analysis of these isomers, specific precursor-to-product ion transitions are monitored in Multiple Reaction Monitoring (MRM) mode. For both ipconazole cc and ipconazole ct, the precursor ion is typically the protonated molecule [M+H]⁺ at m/z 334.1. The primary transition used for quantification is m/z 334.1 → 70.1, while a secondary transition, m/z 334.1 → 125.0, serves for confirmation, ensuring the confident identification of the compound.
A study validating an analytical method for Ipconazole in saltwater reported a limit of quantitation (LOQ) of 0.0500 µg/L. This demonstrates the high sensitivity of the LC-MS/MS technique for environmental trace analysis.
Gas Chromatography-Mass Spectrometry/Mass Spectrometry (GC-MS/MS)
Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) provides an alternative and effective approach for the analysis of Ipconazole, especially for its inclusion in multi-residue methods for pesticides. Conazole fungicides, as a class, are amenable to GC-MS analysis.
Sample preparation for GC-MS/MS often involves a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method, which is suitable for a wide range of pesticide residue analysis in various matrices, including cereals. The final extracts are then analyzed by a GC system coupled to a triple quadrupole mass spectrometer operating in MRM mode. This mode enhances selectivity, which is particularly important when analyzing complex matrices.
Due to the high degree of fragmentation of conazole fungicides in the electron impact (EI) ion source, the molecular ion is often not abundant enough for quantification. Instead, characteristic fragment ions are selected as precursor ions for MS/MS analysis. For Ipconazole, MRM transitions such as 334.10 > 70.10 have been utilized for its determination in black tea using GC-MS/MS. The high sensitivity and selectivity of modern GC-MS/MS systems enable the detection and quantification of Ipconazole at low levels, meeting regulatory requirements.
High-Resolution Multiple Reaction Monitoring (MRMHR)
High-Resolution Multiple Reaction Monitoring (MRMHR) is an advanced technique that combines the specificity of MRM with the high mass accuracy of high-resolution mass spectrometry (HRMS), such as that provided by Quadrupole Time-of-Flight (QTOF) systems. This approach offers enhanced selectivity and confidence in compound identification.
In an MRMHR workflow, the first quadrupole (Q1) isolates the precursor ion with a narrow mass window, and after fragmentation in the collision cell (q2), the full product ion spectrum is acquired by the high-resolution mass analyzer (e.g., TOF). This allows for the post-acquisition extraction of one or more high-resolution, accurate-mass product ions for quantification.
The key advantage of MRMHR for Ipconazole analysis is the ability to significantly reduce background noise and eliminate potential isobaric interferences from the sample matrix. By using a narrow extraction width for the product ion, a higher signal-to-noise ratio can be achieved, leading to improved sensitivity and lower limits of detection. This technique provides a higher degree of confidence in the analytical results, which is critical for regulatory and food safety applications.
Ion Mobility Spectrometry (IMS) in LC-IM-MS Workflows
Ion Mobility Spectrometry (IMS) is a powerful analytical technique that separates ions in the gas phase based on their size, shape, and charge. When integrated into a liquid chromatography-mass spectrometry workflow (LC-IM-MS), it adds a third dimension of separation, enhancing peak capacity and analytical resolution.
The integration of IMS is particularly beneficial for the analysis of complex samples where chromatographic co-elution can be a challenge. It can separate isomeric and isobaric compounds that may not be resolved by chromatography alone. For Ipconazole, which has structural isomers, IMS can provide an additional level of separation and characterization.
Method Validation and Performance Characteristics
The validation of analytical methods is a critical requirement to ensure the reliability and accuracy of the generated data. For Ipconazole, methods have been validated according to international guidelines to assess key performance characteristics.
Assessment of Accuracy, Precision, Recovery, and Linearity
A comprehensive validation of an LC-MS/MS method for the analysis of Ipconazole in saltwater was conducted to establish its performance. The validation study assessed the accuracy, precision, recovery, and linearity of the method.
Accuracy and Recovery: The accuracy of the method was evaluated through recovery studies at two different fortification levels: the Limit of Quantitation (LOQ) of 0.0500 µg/L and a higher level of 0.500 µg/L. The mean recovery for Ipconazole was found to be within the acceptable range of 70-120%.
Precision: The precision of the method, expressed as the relative standard deviation (RSD), was also determined at both fortification levels. The results indicated good repeatability of the method.
Linearity: The linearity of an analytical method is its ability to elicit results that are directly proportional to the concentration of the analyte within a given range. For the Ipconazole method, linearity was established across a range of calibration standards, with a correlation coefficient (r²) greater than 0.99, indicating a strong linear relationship between the instrument response and the concentration.
The following tables summarize the validation data for the determination of total Ipconazole in saltwater using the quantitation ion transition.
Table 1: Method Validation Recoveries for Total Ipconazole in Saltwater at the LOQ
| Fortification Level (µg/L) | Number of Tests | Recovery Range (%) | Mean Recovery (%) | Standard Deviation (%) | Relative Standard Deviation (%) |
|---|---|---|---|---|---|
| 0.050 | 5 | 73-98 | 91 | 10.4 | 11.5 |
Table 2: Method Validation Recoveries for Total Ipconazole in Saltwater at 10x the LOQ
| Fortification Level (µg/L) | Number of Tests | Recovery Range (%) | Mean Recovery (%) | Standard Deviation (%) | Relative Standard Deviation (%) |
|---|---|---|---|---|---|
| 0.50 | 5 | 96-99 | 98 | 1 | 1.0 |
Determination of Limits of Detection (LOD) and Quantification (LOQ)
The limits of detection (LOD) and quantification (LOQ) for Ipconazole are crucial parameters in analytical methodologies, defining the lowest concentration of the analyte that can be reliably detected and quantified, respectively. These limits are established through rigorous validation processes and can vary depending on the matrix (e.g., water, soil) and the specific analytical instrumentation used.
For aqueous matrices, the LOQ for Ipconazole has been consistently established at 0.05 µg/L. epa.gov In one validation study for saltwater, the method detection limit (MDL) and practical quantitation limit (PQL) were calculated for each isomer. For the cis,cis isomer (ipconazole cc), the MDL and PQL were 0.0132 µg/L and 0.0660 µg/L, respectively. For the cis,trans isomer (ipconazole ct), the values were 0.00216 µg/L and 0.0108 µg/L, respectively. epa.gov Another study reported the LOD, referred to as the Minimum Quantifiable Limit (MQL), as 0.01 µg/L for ipconazole cc and 0.001 µg/L for ipconazole ct. epa.gov
The determination of these limits often involves analyzing a series of replicate injections of the lowest calibration standard for each isomer. epa.gov The MDL can be calculated as 3.143 times the standard deviation of these replicate injections, while the PQL may be calculated as 5 times the MDL value. epa.gov
In soil and sediment matrices, the LOQ for total Ipconazole is reported as 50.0 µg/kg. epa.gov This was further specified for individual isomers in different matrix types. For instance, in loamy sand soil, the LOQ was 46.4 µg/kg for ipconazole cc and 3.6 µg/kg for ipconazole ct. In freshwater sediment, the LOQs were similar at 46.5 µg/kg for ipconazole cc and 3.7 µg/kg for ipconazole ct. epa.gov The LOD values for total Ipconazole ranged from 0.607 to 1.01 µg/kg in loamy sand soil and 1.32 to 2.52 µg/kg in freshwater sediment. epa.gov The calculation of the LOD in these studies was based on the signal-to-noise ratio of control samples or defined as three times the baseline noise of the control matrix. epa.gov
Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Ipconazole in Water
| Parameter | Isomer | Value (µg/L) | Matrix | Method |
|---|---|---|---|---|
| LOQ | Total | 0.0500 | Saltwater, Surface, Ground, Drinking | Method Validation epa.govepa.gov |
| LOD (MQL) | cc | 0.01 | Water | ECM/ILV |
| LOD (MQL) | ct | 0.001 | Water | ECM/ILV |
| MDL | cc | 0.0132 | Saltwater | Quantitation Ion |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Ipconazole in Soil and Sediment
| Parameter | Isomer/Total | Value (µg/kg) | Matrix |
|---|---|---|---|
| LOQ | Total | 50.0 | Soil/Sediment epa.gov |
| LOQ | cc | 46.4 | Loamy Sand Soil epa.gov |
| LOQ | ct | 3.6 | Loamy Sand Soil epa.gov |
| LOQ | cc | 46.5 | Freshwater Sediment epa.gov |
| LOQ | ct | 3.7 | Freshwater Sediment epa.gov |
| LOD | Total | 0.607 - 1.01 | Loamy Sand Soil epa.gov |
Stability of Sample Solutions and Calibration Standards
The stability of analytical standards and sample extracts is a critical factor for ensuring the accuracy and reliability of quantification results. For Ipconazole, the stability of calibration solutions has been demonstrated for up to 25 days for both the cis,cis (at 0.100 and 1.00 µg/L) and cis,trans (at 0.0200 and 0.200 µg/L) isomers. epa.gov
In studies involving environmental matrices, stock solutions are typically prepared and stored under refrigerated conditions (2-8°C) in amber glass bottles to prevent degradation. epa.gov Primary stock solutions may be given a nominal expiry of three months, while secondary stocks have a shorter expiry of one month. epa.gov For routine analysis, mixed calibration standards are often prepared fresh on the day of use from these stock solutions and stored refrigerated until the analysis is complete. epa.gov
The stability of Ipconazole in extracted samples has also been evaluated. In one study, saltwater samples fortified with Ipconazole were analyzed after refrigerated storage (5 ± 3°C). The results showed that the cis,cis isomer was stable for at least eight days, and the cis,trans isomer was stable for at least 12 days. epa.gov When sample re-injection is necessary, the same set of calibration standards from the initial injection is used to ensure that the standards and the sample extracts have aged equally, with the suitability of the aged standards verified by an acceptable correlation coefficient. epa.gov
Residue Analysis in Environmental and Plant Matrices
Analytical methods for Ipconazole residues in environmental and plant samples predominantly utilize liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). epa.govepa.gov This technique provides the necessary selectivity and sensitivity for detecting and quantifying the low concentrations of Ipconazole and its metabolites that may be present.
Sample preparation is a key step and is tailored to the specific matrix. For water samples, solid-phase extraction (SPE) using C18 cartridges is a common method for extracting and concentrating the analyte. epa.gov For soil and sediment, a solvent extraction is typically employed, using a mixture such as acetonitrile, water, and formic acid (e.g., 90:10:0.1 v/v/v). epa.gov
Following extraction, the samples are analyzed by LC-MS/MS, often operating in positive electrospray ionization (ESI) mode. epa.gov The two primary isomers of Ipconazole, cis,cis and cis,trans, are chromatographically separated and quantified individually, with the results summed to determine the total Ipconazole residue. epa.govepa.gov Specific precursor-to-product ion transitions are monitored for both quantification and confirmation, ensuring accurate identification. For example, a common quantitation transition for both isomers is m/z 334.1→70.1, with a confirmation transition of m/z 334.1→125. epa.govepa.gov
Quantification in Water, Soil, and Sediment
The quantification of Ipconazole in environmental matrices is performed using validated LC-MS/MS methods.
Water Analysis : Water samples are typically extracted using C18 solid-phase extraction cartridges. The cartridges are then eluted with a solvent like acetonitrile. The eluate is concentrated, often under a stream of nitrogen, and reconstituted in a suitable solvent such as methanol, with further dilutions made using HPLC-grade water if necessary. epa.gov The final extracts are then injected into the LC-MS/MS system. epa.gov Retention times are typically around 5.1-5.5 minutes for the cis,cis isomer and 5.5-5.9 minutes for the cis,trans isomer, though this can vary with specific chromatographic conditions. epa.gov Studies have shown that matrix effects from saltwater, surface water, groundwater, and drinking water are generally insignificant (<20%), allowing for the use of solvent-based calibration standards. epa.govepa.gov
Soil and Sediment Analysis : For soil and sediment, samples are extracted by shaking with an acetonitrile:water:formic acid mixture. epa.gov The extract is then diluted into the calibration range, typically with a methanol:water solution, and analyzed by LC-MS/MS. epa.gov In these matrices, retention times have been reported in the range of 4.68-5.08 minutes for the cis,cis isomer and 4.37-4.77 minutes for the cis,trans isomer. epa.gov As with water analysis, matrix effects in the tested soil and sediment types (including loamy sand, sandy loam, silt loam, and freshwater sediment) were found to be insignificant, justifying the use of solvent-based calibration standards for quantification. epa.gov
Analysis in Plant Tissues
Residue analysis in plant tissues is essential for assessing potential dietary exposure. Studies on various crops, including wheat and barley, have shown that residues of the parent Ipconazole compound are typically very low or not detected in the edible portions of the plant, such as the grain. nih.gov
Metabolism studies in wheat demonstrate that Ipconazole does not dominate the residue profile. nih.gov Instead, the primary residues found are triazole derivative metabolites (TDMs), particularly triazole alanine (TA) and triazole acetic acid (TAA). nih.gov In wheat grain, TA and TAA can represent a significant portion of the total radioactive residue (TRR), while parent Ipconazole is not identified. nih.gov Quantifiable residues of parent Ipconazole (at or above 0.01 mg/kg) have only been observed in the whole plant at earlier growth stages and are not considered relevant for grain production. nih.gov
Similarly, investigations into rotational crops like carrots, wheat, and lettuce showed a preferential uptake of triazole ring-containing metabolites from the soil, with TAA and TA being the predominant residues, while parent Ipconazole was not detected. nih.gov Consequently, the residue definition for risk assessment in plants often includes not just the parent Ipconazole but also its key metabolites like TA, TAA, and triazole lactic acid (TLA). nih.gov
Table 3: Common Compound Names
| Abbreviation | Full Compound Name |
|---|---|
| Ipconazole | (1R,2S,5S)-rel-2-[(4-chlorophenyl)methyl]-5-(1-methylethyl)-1-(1H-1,2,4-triazol-1-ylmethyl)cyclopentanol |
| TAA | Triazole Acetic Acid |
| TA | Triazole Alanine |
| TLA | Triazole Lactic Acid |
| OH-IPC-glycoside | Hydroxylated Ipconazole Glycoside |
| tert-OH-isopropyl-IPC | tert-Hydroxylated Isopropyl Ipconazole |
Structure Activity Relationship Sar Studies of Ipconazole
Correlation of Chemical Structure with Fungicidal Efficacy and Spectrum
Ipconazole (B53594) is a broad-spectrum systemic fungicide belonging to the triazole class of demethylation inhibitors (DMIs). nih.gov Its fungicidal action stems from the inhibition of sterol biosynthesis in fungi, a critical pathway for maintaining the integrity of fungal cell membranes. nih.gov The core structure of Ipconazole, featuring a cyclopentanol (B49286) ring substituted with a 4-chlorobenzyl group, an isopropyl group, and a 1H-1,2,4-triazol-1-ylmethyl group, is pivotal to its activity.
The structure-activity relationship for triazole fungicides is well-established, and Ipconazole's features are consistent with the requirements for potent fungicidal action:
1,2,4-Triazole (B32235) Moiety: This heterocyclic ring is the essential toxophore for the DMI class. The unhindered nitrogen atom (N-4) of the triazole ring is crucial for binding to the heme iron atom at the active site of the target enzyme, lanosterol (B1674476) 14α-demethylase (CYP51). nih.gov This interaction blocks the demethylation of lanosterol, a precursor to ergosterol (B1671047), thereby disrupting cell membrane formation. nih.govnih.gov
4-Chlorobenzyl Group: Halogen substitution on the phenyl ring is a common feature in many potent triazole fungicides. The chlorine atom at the para-position of the benzyl (B1604629) group influences the electronic properties and lipophilicity of the molecule, which can enhance its transport to the target site and its interaction with the enzyme.
Ipconazole is noted for having a broad spectrum of activity relative to some earlier triazoles, controlling pathogens in the Zygomycetes, Ascomycetes, Basidiomycetes, and Deuteromycetes classes. nih.gov This broad efficacy is a direct result of the optimized combination of these structural features, which confers high affinity for the CYP51 enzymes across a wide range of fungal species.
Stereochemical Influence on Biological and Biochemical Activities
Ipconazole possesses three chiral centers, leading to the possibility of eight stereoisomers. However, its biological activity is highly dependent on the specific spatial arrangement of the substituents on the cyclopentanol ring. The commercial form of Ipconazole is primarily a mixture of two diastereomers. Research into the synthesis and fungicidal activity of four distinct racemic diastereomers has elucidated the critical role of stereochemistry. ndl.go.jp
A key study synthesized four racemic diastereomers—designated 5a, 5b, 5c, and 5d—and their enantiomers to compare their biological activities. The diastereomers 5a and 5b correspond to the active ingredients in the commercial fungicide Ipconazole. ndl.go.jp The in vitro fungicidal tests revealed significant differences in efficacy among the isomers against key plant pathogens like Gibberella fujikuroi, Cochliobolus miyabeanus, and Pyricularia oryzae. ndl.go.jp
The study found that racemic diastereomers 5a, 5b, and 5d were considerably more active than diastereomer 5c. ndl.go.jp Furthermore, upon separation and testing of the enantiomers of the most active diastereomers, a clear stereopreference was observed. The (-)-5a and (-)-5b enantiomers exhibited higher fungicidal activity than their corresponding (+)-5a and (+)-5b enantiomers. ndl.go.jp This demonstrates that the biological activity resides preferentially in specific stereoisomers, a common phenomenon among chiral conazole fungicides where the fit to the chiral active site of the target enzyme is precise. researchgate.netnih.gov
| Isomer | Relative Fungicidal Activity |
|---|---|
| Racemic Diastereomer 5a | High |
| Racemic Diastereomer 5b | High |
| Racemic Diastereomer 5c | Low |
| Racemic Diastereomer 5d | High |
| (-)-5a Enantiomer | Higher than (+)-5a |
| (+)-5a Enantiomer | Lower than (-)-5a |
| (-)-5b Enantiomer | Higher than (+)-5b |
| (+)-5b Enantiomer | Lower than (-)-5b |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis
During the development phase of Ipconazole and the structurally related fungicide metconazole (B41703), Quantitative Structure-Activity Relationship (QSAR) modeling was employed to optimize the lead compound structure for maximal fungicidal activity. acs.org Specifically, the Hansch-Fujita type QSAR analysis was utilized. This method correlates the biological activity of a series of compounds with their physicochemical properties, such as hydrophobicity (logP), electronic effects (e.g., Hammett constants), and steric parameters (e.g., Taft parameters), using regression analysis.
Computational and 3D Molecular Modeling for SAR Elucidation
Alongside QSAR, three-dimensional (3D) molecular modeling and shape comparison analyses were key computational tools used in the rational design of Ipconazole. acs.org These methods help elucidate the SAR by visualizing how a molecule interacts with its biological target at an atomic level. The target for Ipconazole is the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). ndl.go.jp
Molecular docking studies on other conazoles have established a general binding mode. nih.govsld.cu The N-4 of the triazole ring coordinates with the central iron atom of the enzyme's heme group, while the rest of the molecule fits into a hydrophobic binding pocket. nih.gov The fungicidal activity is highly dependent on the complementary shape and chemical properties between the fungicide and the active site.
The pronounced differences in activity among Ipconazole's stereoisomers (as detailed in section 7.2) can be explained by 3D modeling. Although specific docking studies for all Ipconazole isomers are not widely published, analysis of the closely related fungicide metconazole provides a clear precedent. For metconazole, the most active stereoisomer, (1S, 5R)-metconazole, demonstrated the strongest binding energy and the shortest binding distance to the CYP51B target enzyme in molecular docking simulations. nih.gov This superior interaction was attributed to its specific 3D conformation, which allows for a more optimal fit within the enzyme's active site. Similarly, the higher activity of the (-)-5a and (-)-5b enantiomers of Ipconazole is attributed to their three-dimensional structures being more complementary to the CYP51 active site than their (+) counterparts, leading to stronger binding and more effective enzyme inhibition. ndl.go.jp
Formulation Science and Delivery Systems of Ipconazole
Development of Diverse Formulation Types
Ipconazole (B53594) has been developed into various formulations to ensure its effective application as a seed treatment for a wide range of crops, including cereals, corn, soybeans, and cotton. kureha.co.jpbcpc.org The primary goals of these formulations are to provide a stable and homogenous product that adheres uniformly to the seed coat, ensuring protection against seed- and soil-borne fungi. epa.govregulations.gov
Microemulsion (ME) and Suspension Concentrate (SC) are two prominent types of water-based formulations developed for agricultural applications due to their safety and user convenience. ipft.gov.in
Microemulsion (ME) formulations are clear, thermodynamically stable dispersions of oil and water, stabilized by a surfactant and co-surfactant. The active ingredient is dissolved in the dispersed phase, which consists of extremely small droplets (typically <100 nm). This formulation type offers excellent stability and can enhance the bioavailability of the active ingredient. Ipconazole has been successfully formulated as an ME. Specific products include "Ipconazole 15 ME," developed for small grain cereals in Europe, and "Rancona C Seed Treatment," which is described as a microemulsion liquid formulation. bcpc.orgapvma.gov.au
Suspension Concentrate (SC) formulations, also known as flowables, consist of a stable dispersion of micronized solid active ingredient particles suspended in water. ipft.gov.in This formulation is suitable for active ingredients with low water solubility, like Ipconazole. An SC formulation requires careful selection of dispersants and wetting agents to prevent particle agglomeration and settling, as well as a rheology modifier to ensure long-term stability. fao.orggoogle.com While specific SC formulations of Ipconazole are not detailed in the available research, this formulation type is a standard approach for water-insoluble fungicides and offers benefits such as the absence of dust and flammable solvents. ipft.gov.in
The optimization of ME and SC formulations is a critical process to ensure product stability, efficacy, and shelf-life. This involves a systematic analysis of individual components and their interactions.
For Microemulsion (ME) formulations, the optimization process, as demonstrated with the structurally similar triazole itraconazole (B105839), involves several key steps:
Component Selection: The initial step is to determine the solubility of the active ingredient in various oils, surfactants, and co-surfactants to identify suitable candidates. nih.govhumanjournals.com
Phase Diagram Construction: Pseudo-ternary phase diagrams are constructed by titrating a mixture of oil, surfactant, and co-surfactant with water. These diagrams map the regions where a stable, single-phase microemulsion forms. scispace.comresearchgate.net This allows formulators to identify the optimal concentration ranges for each component.
Characterization and Optimization: Formulations from the stable ME region are prepared and characterized based on critical quality attributes such as globule size, polydispersity index (PDI), and zeta potential. researchgate.net The goal is to achieve a small and uniform droplet size with sufficient zeta potential to ensure stability against coalescence. scispace.com Factorial design methodologies are often employed to systematically study the effect of component ratios on these attributes and identify the optimized formulation. humanjournals.comscispace.com
For Suspension Concentrate (SC) formulations, the focus is on maintaining the physical stability of the suspended particles. Key optimization parameters include:
Particle Size Reduction: The active ingredient is milled to a fine particle size (typically 1-5 microns) to improve suspension stability and biological activity. ipft.gov.in
Dispersant and Wetting Agent Selection: A combination of non-ionic and/or anionic dispersing agents is crucial to prevent the fine particles from agglomerating (flocculation). google.com The system must be stable against phenomena like crystal growth, which can be a challenge for certain active ingredients. googleapis.com
Rheology Modification: Thickeners, such as xanthan gum, are added to increase the viscosity of the aqueous phase at rest, which prevents the settling of particles over time. The formulation is designed to be shear-thinning, meaning its viscosity decreases upon agitation, allowing it to be easily poured and processed. fao.org
Stability Testing: The final formulation undergoes rigorous stability testing under various temperature conditions (e.g., accelerated storage at 54°C) to ensure it remains a homogenous and effective product throughout its shelf life. fao.org Key tests include suspensibility, pourability, and wet sieve analysis to check for irreversible particle agglomeration. fao.org
Controlled Release Systems and Nanotechnology Approaches
To enhance the efficiency and sustainability of fungicides, research has moved towards controlled-release systems. These systems aim to release the active ingredient over an extended period, maintaining its concentration at an effective level while potentially reducing the total amount of fungicide needed.
Nanotechnology offers a promising platform for developing controlled-release fungicide formulations. Encapsulating the active ingredient within polymeric nanoparticles can protect it from premature degradation and modulate its release profile. nih.gov While specific studies on Ipconazole nanoencapsulation are not publicly available, research on other triazole fungicides provides a strong proof of concept.
For instance, the fungicide propiconazole (B1679638) has been encapsulated in biodegradable polymers such as poly(lactic acid) (PLA) and poly(lactic-co-glycolic) acid (PLGA). scielo.org.mxresearchgate.net Similarly, itraconazole has been loaded into PLGA-based nanoparticles. nih.gov These studies demonstrate that nanoencapsulation can achieve a sustained release, effectively prolonging the availability of the fungicide compared to conventional formulations. scielo.org.mx The release from these systems is often governed by Fickian diffusion, where the drug gradually diffuses out of the polymer matrix. nih.gov
The table below summarizes key findings from studies on the nanoencapsulation of triazole fungicides.
| Fungicide | Polymer Carrier | Particle Size (nm) | Encapsulation Efficiency (%) | Key Finding | Reference |
|---|---|---|---|---|---|
| Propiconazole | Poly(lactic acid) (PLA) | 146.28 | > 42% | Achieved a significantly prolonged release profile compared to the commercial formulation. | scielo.org.mxresearchgate.net |
| Itraconazole | Poly(lactic-co-glycolic) acid (PLGA) | ~218 | ~80% | Optimized formulation showed an initial immediate release followed by a prolonged release phase. | nih.gov |
"Smart" delivery systems that release their payload in response to specific environmental triggers are at the forefront of formulation science. These systems can offer highly targeted delivery, releasing the fungicide primarily when and where it is needed, for example, in the presence of a pathogen.
pH-Responsive Release: Fungal pathogens can alter the local microenvironment, often creating acidic conditions. This change in pH can be exploited as a trigger for fungicide release. A study on the fungicide thiabendazole (B1682256) demonstrated the use of a zeolitic imidazolate framework-8 (ZIF-8) as a pH-responsive nanocarrier. nih.gov The ZIF-8 structure is less stable under acidic conditions, leading to a significantly higher release of the encapsulated fungicide at pH 5.0 compared to neutral or alkaline conditions. nih.gov This targeted release mechanism holds great potential for developing more efficient antifungal treatments.
Temperature-Responsive Release: Temperature fluctuations can also be used to trigger the release of active ingredients. Research into temperature-responsive deep eutectic solvents (TRDESs) for the analysis of triazole fungicides highlights the principle of using temperature to alter the physical state and interactions within a formulation. rsc.org While developed for analytical purposes, this concept could be adapted for controlled-release formulations where release is accelerated at temperatures conducive to fungal growth.
Metabolomics Studies of Ipconazole Interactions
Currently, specific metabolomics studies detailing the global changes in the metabolite spectrum in biological systems directly in response to ipconazole are not extensively documented in publicly available research. However, the known mechanisms of action for triazole fungicides—inhibiting sterol synthesis—and their observed effects, such as inducing oxidative stress, strongly imply significant alterations in metabolic pathways. nih.govnih.gov
Research on other triazoles and compounds that induce similar cellular stress has shown marked changes in the levels of amino acids, organic acids, and carbohydrates. daneshyari.com For instance, the induction of oxidative stress is known to impact glutathione (B108866) metabolism and the pentose (B10789219) phosphate (B84403) pathway as the cell attempts to counteract reactive oxygen species (ROS). It is plausible that ipconazole exposure would lead to similar shifts, including the depletion of antioxidants like glutathione and changes in energy metabolism pathways to cope with cellular damage. Future metabolomics research is necessary to specifically map the metabolic fingerprint of ipconazole toxicity.
The integration of metabolomics data with microbiome analysis provides a powerful tool for understanding the complex interactions between a chemical, the host organism, and its resident microbial communities. As of now, specific studies integrating ipconazole-induced metabolomic changes with microbiome data are scarce. Research has shown that soil microbes, such as actinomycetes, are capable of degrading ipconazole, which suggests a direct interaction between the fungicide and microbial metabolism. researchgate.net
A holistic understanding would require investigating how ipconazole alters the gut or soil microbiome's composition and, in turn, how these microbial shifts affect the host's metabolome, or vice-versa. Such studies could reveal whether the toxicity of ipconazole is modulated by microbial metabolism or if the compound's disruption of the microbiome contributes to adverse health outcomes. nih.gov This remains a critical area for future research to fully comprehend the environmental and physiological impact of ipconazole.
Proteomics and Gene Expression Analysis in Cellular and Model Organisms
Gene and protein expression analyses have demonstrated that ipconazole induces significant oxidative stress in various cell types and model organisms. nih.govnih.gov Exposure to ipconazole leads to an increase in the production of ROS. nih.govnih.gov This elevation of ROS triggers a cellular response aimed at mitigating oxidative damage; however, studies show that ipconazole exposure often overwhelms these defenses.
In human neuroblastoma (SH-SY5Y) cells, ipconazole was found to reduce the gene expression of key antioxidant enzymes. nih.govresearchgate.net Similarly, in human endothelial-like (EA.hy926) cells, ipconazole exposure led to a significant increase in ROS generation while decreasing the expression of antioxidant biomarkers. nih.govucm.es In zebrafish embryos, ipconazole treatment resulted in a dose-dependent reduction in the mRNA expression of several antioxidant enzymes. mdpi.comresearchgate.net
| Gene | Organism/Cell Line | Effect of Ipconazole | Source |
|---|---|---|---|
| NRF2 (NFE2L2) | SH-SY5Y Cells | Reduced Expression | nih.gov |
| SOD (Superoxide Dismutase) | SH-SY5Y Cells | Reduced Expression | nih.gov |
| GPx (Glutathione Peroxidase) | SH-SY5Y & EA.hy926 Cells | Reduced Expression | nih.govnih.gov |
| gpx1a | Zebrafish | Reduced mRNA Expression | mdpi.comresearchgate.net |
| sod1 | Zebrafish | Reduced mRNA Expression | mdpi.comnih.gov |
| sod2 | Zebrafish | Reduced mRNA Expression | mdpi.com |
| nrf2a | Zebrafish | Upregulated at low concentrations | mdpi.com |
| Catalase | Rat Brain Regions | Reduced Enzyme Activity | mdpi.com |
Ipconazole exposure activates molecular pathways associated with cellular damage and inflammation. nih.gov Studies have shown that it induces the overexpression of genes involved in apoptosis (programmed cell death) and activates the inflammasome complex, a key component of the innate immune system that triggers inflammation. nih.govmdpi.com
In SH-SY5Y cells, ipconazole treatment led to a significant, dose-dependent increase in caspase-3/7 enzyme activity, a key executioner of apoptosis. nih.govresearchgate.net This was accompanied by the upregulation of several pro-apoptotic genes. nih.gov Similar effects were observed in EA.hy926 endothelial cells and in various brain regions of rats exposed to ipconazole. nih.govmdpi.com
Furthermore, ipconazole has been shown to activate the NLRP3 inflammasome. nih.govnih.gov This activation is likely linked to the increased production of ROS, which can act as a signal for inflammasome assembly. nih.govnih.gov The activation of the inflammasome leads to the processing and release of pro-inflammatory cytokines, contributing to a neuroinflammatory response. nih.govnih.gov
| Gene/Protein | Pathway | Organism/Cell Line | Fold Change/Effect | Source |
|---|---|---|---|---|
| Bax | Cell Death | SH-SY5Y Cells | 2.15-fold increase | nih.gov |
| Casp3 | Cell Death | SH-SY5Y Cells | 2.62-fold increase | nih.gov |
| APAF1 | Cell Death | SH-SY5Y Cells | 2.26-fold increase | nih.gov |
| BNIP3 | Cell Death | SH-SY5Y Cells | 2.16-fold increase | nih.gov |
| NLRP3 | Inflammasome | SH-SY5Y Cells | 2.95-fold increase | nih.gov |
| Casp1 | Inflammasome | SH-SY5Y Cells | 2.47-fold increase | nih.gov |
| IL1β | Inflammasome | SH-SY5Y Cells | 2.20-fold increase | nih.gov |
| NFκB | Inflammation | SH-SY5Y Cells | 3.79-fold increase | nih.gov |
| TNFα | Inflammation | SH-SY5Y Cells | 2.22-fold increase | nih.gov |
| IL6 | Inflammation | SH-SY5Y Cells | 1.94-fold increase | nih.gov |
| BAX, APAF1, BNIP3, CASP3, AKT1 | Cell Death | EA.hy926 Cells | Significantly increased expression | nih.gov |
| NLRP3, CASP1, IL1β, NFκB, IL6, TNFα | Inflammasome/Inflammation | Rat Brain Regions | Increased expression | mdpi.comnih.gov |
Neurobiological Effects in Model Organisms (e.g., Zebrafish)
The zebrafish (Danio rerio) has emerged as a valuable model organism for studying the neurodevelopmental toxicity of chemicals like ipconazole. nih.govbohrium.com Research shows that ipconazole exposure can lead to both behavioral and molecular changes, indicating a clear neurotoxic potential. nih.govresearchgate.net
Behavioral monitoring of zebrafish larvae exposed to ipconazole revealed reduced locomotive activity, even at concentrations that did not cause obvious morphological abnormalities. nih.govnih.gov This suggests subtle neurotoxic effects that impact motor function. nih.gov
At the molecular level, ipconazole has been found to disrupt mitochondrial homeostasis and function within the developing zebrafish brain. mdpi.comnih.gov This disruption is a likely source of the observed oxidative stress. mdpi.com One of the most significant findings is that ipconazole preferentially affects the development of GABAergic inhibitory neurons. mdpi.comresearchgate.net The expression of gad1b, a marker for these neurons, was significantly interrupted at low ipconazole concentrations, while glutamatergic excitatory and dopaminergic neurons remained largely unaffected. mdpi.comresearchgate.net This imbalance in neurotransmission systems could lead to an uncoordinated neural network and contribute to the observed behavioral deficits. mdpi.comnih.gov Furthermore, at higher concentrations, ipconazole induces caspase-independent cell death in zebrafish embryos, further highlighting its potential to alter neurodevelopment through the dysregulation of mitochondrial functions. mdpi.comnih.govresearchgate.net
| Finding | Details | Source |
|---|---|---|
| Behavioral Effects | Reduced locomotive activity in larvae. | nih.govnih.gov |
| Mitochondrial Disruption | Disrupts mitochondrial homeostasis, biogenesis, and function. | mdpi.comnih.govnih.gov |
| Oxidative Stress | Reduces expression of antioxidant genes (sod1, sod2, gpx1a) and increases ROS. | mdpi.comnih.gov |
| Neuronal Development | Specifically dysregulates GABAergic inhibitory neurons (interrupted gad1b expression). | mdpi.comresearchgate.net |
| Cell Death | Exhibits caspase-independent cell death at higher concentrations. | mdpi.comresearchgate.net |
| Signaling Pathways | Increases phosphorylation of ERK1/2, a pathway involved in stress response and apoptosis. | mdpi.comnih.gov |
Q & A
Q. What are the validated methods for synthesizing and characterizing Ipconazole, (1R,2S,5S)-rel- enantiomerically pure forms?
- Methodological Answer : Synthesis requires chiral resolution techniques, such as enantioselective chromatography (e.g., chiral HPLC or SFC) to separate stereoisomers. Structural confirmation involves NMR (1H/13C) for stereochemical assignment . For purity, combine LC-MS to detect impurities (e.g., related compounds listed in USP monographs) . Standardize protocols using reference materials (e.g., USP Tioconazole analogs) with CAS No. 115937-89-8 for Ipconazole .
Q. How to design controlled experiments to evaluate Ipconazole’s antifungal efficacy in vitro?
- Methodological Answer : Use the PICOT framework to structure the research question:
- P (Population): Fungal strains (e.g., Candida, Aspergillus).
- I (Intervention): Ipconazole at varying concentrations.
- C (Comparison): Positive controls (e.g., Fluconazole) and vehicle controls.
- O (Outcome): Minimum inhibitory concentration (MIC) via broth microdilution.
- T (Time): 24–72-hour incubation . Validate results with triplicate trials and statistical analysis (e.g., ANOVA).
Q. What analytical methods are recommended for quantifying Ipconazole in biological matrices?
- Methodological Answer : Use LC-HRMS/MS for high sensitivity and specificity. Optimize extraction protocols (e.g., protein precipitation with acetonitrile). Validate against spiked samples with recovery rates >85% . Include internal standards (e.g., deuterated analogs) to correct for matrix effects .
Advanced Research Questions
Q. How to resolve contradictions in enantiomer-specific activity data for Ipconazole analogs?
- Methodological Answer : Conduct comparative studies using stereochemically pure enantiomers (e.g., (1R,2S,5S)-rel- vs. (1R,2S,5R)-rel-). Assess binding affinity via molecular docking with fungal CYP51 enzymes. Use isothermal titration calorimetry (ITC) to quantify thermodynamic differences . Address discrepancies by replicating experiments across multiple labs and applying meta-analysis .
Q. What statistical approaches are suitable for analyzing conflicting data on Ipconazole’s environmental persistence?
- Methodological Answer : Apply mixed-effects models to account for variability in soil type, pH, and microbial activity. Use LC-MS/MS to track degradation products (e.g., triazole metabolites) in longitudinal studies. Cross-validate findings with computational models (e.g., QSAR) to predict half-life under diverse conditions .
Q. How to design a study reconciling Ipconazole’s efficacy with potential resistance mechanisms?
- Methodological Answer : Use whole-genome sequencing of resistant fungal strains to identify mutations in CYP51 or efflux pumps. Pair with transcriptomics (RNA-seq) to assess overexpression of resistance genes. Validate hypotheses via CRISPR-Cas9 knockouts and susceptibility testing . Include negative controls (wild-type strains) and triplicate biological replicates .
Data Presentation Guidelines
- Tables : Use Roman numerals for table labels. Include footnotes for abbreviations (e.g., MIC50). Ensure self-contained descriptions (e.g., "Table I: MIC values of Ipconazole against Candida spp.") .
- Figures : Provide high-resolution chromatograms (≥300 DPI) with annotated peaks (e.g., Ipconazole vs. impurities). Use error bars for dose-response curves .
Key Pitfalls to Avoid
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
